3-Chloro-3-methyl-oxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

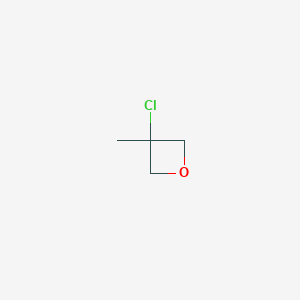

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7ClO |

|---|---|

Molecular Weight |

106.55 g/mol |

IUPAC Name |

3-chloro-3-methyloxetane |

InChI |

InChI=1S/C4H7ClO/c1-4(5)2-6-3-4/h2-3H2,1H3 |

InChI Key |

FICDXBDKHJNWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Chloro 3 Methyl Oxetane

Ring-Opening Reactions of 3-Chloro-3-methyl-oxetane

The core reactivity of this compound involves the cleavage of one of the C-O bonds. These reactions can be broadly categorized into nucleophilic and electrophilic (acid-catalyzed) pathways, each leading to distinct product classes.

In nucleophilic ring-opening reactions, an external nucleophile attacks one of the electrophilic carbon atoms adjacent to the ring oxygen (C2 or C4), leading to the formation of a functionalized 3-chloro-3-methyl-1-propanol derivative.

The regioselectivity of nucleophilic attack on the unsymmetrical this compound ring is governed by a balance of steric and electronic effects. magtech.com.cn

Steric Effects : The presence of the methyl and chloro substituents at the C3 position creates significant steric hindrance. Consequently, direct nucleophilic attack at the C3 carbon is highly unlikely. The primary sites for nucleophilic attack are the methylene (B1212753) carbons at the C2 and C4 positions. Strong, sterically demanding nucleophiles are expected to preferentially attack these less-substituted carbon atoms in a classic SN2 fashion. magtech.com.cn This pathway is generally favored under neutral or basic conditions.

Electronic Effects : The oxygen atom and the chlorine atom are both highly electronegative, exerting an electron-withdrawing inductive effect on the surrounding carbon atoms. This effect increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. In reactions that proceed through a more carbocationic intermediate, such as those catalyzed by acids, electronic effects play a more dominant role in determining the outcome. magtech.com.cn

A wide array of nucleophiles can be employed to open the oxetane (B1205548) ring, yielding diverse and highly functionalized products. While specific studies on this compound are limited, its reactivity can be predicted based on the well-established behavior of other substituted oxetanes. researchgate.netresearchgate.net

Carbon Nucleophiles: Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful carbon nucleophiles that readily open oxetane rings. The reaction is expected to proceed via SN2 attack at a methylene carbon (C2/C4) to form a new carbon-carbon bond, yielding a γ-chloro alcohol upon workup.

Nitrogen Nucleophiles: Amines and azides can serve as effective nitrogen nucleophiles for oxetane ring-opening. These reactions typically require heating or catalytic activation and result in the formation of γ-amino alcohols or γ-azido alcohols, respectively. These products are valuable intermediates in the synthesis of various nitrogen-containing compounds.

Oxygen Nucleophiles: Alcohols and water can act as oxygen nucleophiles, particularly under acidic catalysis, to produce γ-chloro ethers or the corresponding 1,3-diol, 3-chloro-3-methylpropane-1,3-diol. Under basic conditions, alkoxides (RO⁻) can also be used.

Halogen Nucleophiles: Halide ions (e.g., Br⁻, I⁻) can act as nucleophiles, leading to the formation of dihalo compounds. This reaction is often facilitated by a Lewis acid or Brønsted acid.

Hydride Nucleophiles: Reagents such as Lithium aluminum hydride (LiAlH₄) can act as a source of hydride (H⁻), a powerful nucleophile. The reaction would involve the reductive cleavage of a C-O bond to yield 3-chloro-3-methyl-1-propanol.

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound

| Nucleophile Type | Example Nucleophile | Predicted Product |

|---|---|---|

| Carbon | Ethylmagnesium bromide (EtMgBr) | 1-Chloro-1-methyl-3-pentanol |

| Nitrogen | Ammonia (NH₃) | 3-Amino-1-chloro-1-methyl-propan-1-ol |

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 1-Chloro-3-methoxy-1-methyl-propane |

| Halogen | Sodium bromide (NaBr) | 1-Bromo-3-chloro-3-methylpropane |

Lewis acids play a crucial role in activating the oxetane ring towards nucleophilic attack, especially by weaker nucleophiles. nih.gov The Lewis acid (e.g., BF₃·OEt₂, AlCl₃, Sc(OTf)₃) coordinates to the lone pair of electrons on the oxetane oxygen atom. This coordination polarizes the C-O bonds, significantly increasing the electrophilicity of the ring carbons and making the ring more susceptible to cleavage. researchgate.net

The mechanism involves the formation of a Lewis acid-oxetane complex. A nucleophile then attacks one of the α-carbons (C2 or C4), leading to the ring-opened product. This catalytic approach allows reactions to proceed under milder conditions and can influence the regioselectivity of the ring-opening.

Table 2: Examples of Lewis Acid-Catalyzed Nucleophilic Ring-Opening

| Lewis Acid | Nucleophile | Predicted Product Structure |

|---|---|---|

| Boron trifluoride etherate (BF₃·OEt₂) | Allyltrimethylsilane | 6-Chloro-6-methyl-1-nonen-4-ol |

| Scandium(III) triflate (Sc(OTf)₃) | Silyl ketene (B1206846) acetal | Methyl 5-chloro-5-methyl-3-hydroxyhexanoate |

Under electrophilic conditions, typically in the presence of strong Brønsted acids, this compound can undergo ring-opening and subsequent rearrangement reactions.

The reaction is initiated by the protonation of the oxetane oxygen by a Brønsted acid (e.g., H₂SO₄, HCl), forming a highly reactive oxonium ion. nih.gov The subsequent ring-opening can proceed through two main pathways:

SN2-type attack: A nucleophile (e.g., the conjugate base of the acid or a solvent molecule) attacks one of the α-carbons (C2/C4) of the protonated oxetane, leading to the ring-opened product.

SN1-type cleavage: The C-O bond can cleave to form a carbocation intermediate. In the case of this compound, cleavage of the C3-O bond would result in the formation of a tertiary carbocation at the C3 position. This carbocation is stabilized by the electron-donating methyl group. The planar carbocation can then be attacked by a nucleophile from either face. study.comlibretexts.org

Once the ring is opened, the resulting intermediate can undergo rearrangements. For instance, the formation of a tertiary carbocation at C3 could potentially lead to elimination to form an unsaturated alcohol or rearrangement to a more stable structure, possibly involving ring enlargement to a tetrahydrofuran (B95107) derivative or a Wagner-Meerwein shift of the methyl group. The specific outcome depends heavily on the reaction conditions and the nature of the acid and solvent used.

Electrophilic Cyclodimerization Pathways

The electrophilic activation of oxetanes can lead to various transformations, including cyclodimerization. In the case of substituted oxetanes, treatment with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can induce a spontaneous electrophilic [4 + 4] cyclodimerization. This process results in the formation of corresponding 1,5-dioxocane (B12814268) derivatives. For instance, 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes have been shown to undergo this transformation to yield 2,2,6,6-tetrakis(trifluoromethyl)-4,8-dialkoxy-1,5-dioxocanes. researchgate.net The mechanism involves the Lewis acid-mediated opening of the oxetane ring to generate a carbocationic intermediate, which is then attacked by the oxygen atom of a second oxetane molecule. A subsequent ring-closing step affords the eight-membered ring product. The regioselectivity of such reactions is heavily influenced by steric and electronic effects of the substituents on the oxetane ring. magtech.com.cn

Radical-Mediated Ring-Opening Reactions

The high ring strain of oxetanes, approximately 107 kcal/mol, makes them susceptible to ring-opening reactions, which can proceed via radical intermediates. These transformations provide a powerful tool for the synthesis of functionalized organic molecules.

Generation of Nucleophilic Radicals from Oxetanes

A bioinspired cobalt-catalysis strategy has been developed to generate nucleophilic radicals from oxetanes through ring-opening. chemrxiv.orgacs.orgbeilstein-journals.org This approach utilizes vitamin B12 derivatives to form an alkylated cobalt complex intermediate with the oxetane. researchgate.net Homolytic cleavage of the cobalt-carbon bond in this intermediate generates nucleophilic carbon-centered radicals. researchgate.net This method is significant as it provides access to radical species from oxetanes, a previously underexplored area of their chemistry. researchgate.net The regioselectivity of these reactions often complements existing methodologies, providing access to different isomers. researchgate.net

Cross-Electrophile Coupling Reactions

The nucleophilic radicals generated from the ring-opening of oxetanes can participate in cross-electrophile coupling reactions. researchgate.net For example, in a cooperative cobalt/nickel catalytic system, these radicals can couple with aryl halides. researchgate.net This methodology allows for the formation of new carbon-carbon bonds and the synthesis of complex molecules from readily available starting materials. researchgate.net The development of such coupling reactions is a significant advancement in the field of synthetic organic chemistry, enabling the construction of intricate molecular architectures.

Photoredox Catalysis in Radical Formation

Visible light photoredox catalysis has emerged as a powerful technique for the generation of radicals under mild conditions. escholarship.orgbeilstein-journals.org This method can be applied to oxetanes to initiate radical-mediated ring-opening and functionalization. escholarship.org For example, photoredox catalysis can be used for the decarboxylative alkylation of 3-aryl-oxetanes, where a radical is generated at the 3-position of the oxetane ring. escholarship.org This radical can then undergo further reactions, such as addition to activated alkenes. escholarship.org The use of photoredox catalysis in oxetane chemistry has expanded the scope of their applications in organic synthesis. escholarship.orgresearchgate.netresearchgate.net

Reductive Ring-Opening Reactions

Reductive ring-opening of oxetanes provides a route to functionalized alcohols. A notable example is the reductive opening of 3-aryl-substituted oxetanes catalyzed by frustrated Lewis pairs (FLPs). acs.org The combination of an electron-deficient borane, such as B(C₆F₅)₃, and a hydrosilane can activate the oxetane ring. acs.org This system can lead to an unusual double reduction of the oxetane, featuring both ring-opening and aryl migration via a phenonium ion intermediate. acs.org This reaction highlights the unique reactivity that can be achieved with FLP catalysis in oxetane chemistry.

Transition Metal-Catalyzed Ring-Opening Transformations

Various transition metals catalyze the ring-opening of oxetanes, leading to a diverse range of products. These reactions often proceed with high regioselectivity, which is controlled by the nature of the metal catalyst and the substituents on the oxetane ring. magtech.com.cn For example, palladium-catalyzed hydrogenolysis can occur at the sterically hindered oxygen-adjacent carbon atom of unsymmetrical oxetanes. magtech.com.cn Furthermore, enantioselective ring-opening of meso-epoxides, which are structurally related to oxetanes, can be achieved using a combination of an achiral nickel catalyst and a chiral titanium catalyst. nih.gov This approach allows for the synthesis of enantioenriched β-arylcycloalkanols from the cross-electrophile coupling of aryl halides with meso-epoxides. nih.gov The development of transition metal-catalyzed ring-opening reactions of oxetanes continues to be an active area of research, with the potential for the discovery of new and valuable synthetic transformations. princeton.edu

Nickel-Catalyzed Reactions

Nickel catalysts are effective for the cross-coupling reactions of unactivated alkyl halides and the ring-opening of strained heterocyclic compounds. nih.gov In the context of this compound, nickel catalysis can facilitate cross-electrophile coupling reactions. These reactions are significant for forming complex organic molecules from simple precursors. calstate.edu

A proposed nickel-catalyzed cross-electrophile coupling reaction between an oxetane and an aryl halide involves the opening of the oxetane ring and the formation of a new carbon-carbon bond. calstate.edu For this compound, a plausible mechanistic pathway involves the initial oxidative addition of the aryl halide to a Ni(0) species, followed by a reaction with the oxetane. The high ring strain of the oxetane makes it susceptible to ring-opening. calstate.edu

Mechanistic studies on related nickel-catalyzed cross-electrophile couplings suggest that the reaction can proceed through either a radical chain or a sequential reduction pathway. nih.gov In a sequential reduction mechanism, the aryl halide would first undergo oxidative addition to Ni(0) to form a Ni(II)-aryl intermediate. This intermediate could then be reduced to a Ni(I)-aryl species, which would then react with the this compound. The activation of the C-Cl bond of the oxetane could occur via a radical process initiated by the Ni(I) complex. nih.gov

A cooperative cobalt and nickel catalytic system can also be employed for the cross-electrophile coupling of oxetanes with aryl halides. In this system, a cobalt catalyst facilitates the ring-opening of the oxetane to generate a nucleophilic radical, which then enters the nickel-catalyzed cross-coupling cycle. researchgate.net

Table 1: Proposed Nickel-Catalyzed Cross-Electrophile Coupling of this compound with an Aryl Halide

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product | Reaction Type |

| This compound | Aryl Halide | Ni(0) complex | 3-Aryl-3-methyl-3-chloro-propan-1-ol | Cross-Electrophile Coupling with Ring Opening |

Cobalt-Catalyzed Reactions

Cobalt catalysis offers a powerful strategy for the generation of radical species from oxetanes through ring-opening reactions. researchgate.netchemrxiv.org A bio-inspired cobalt-catalysis approach can generate nucleophilic radicals from oxetanes, which can then participate in reactions with various radical acceptors. researchgate.net

The mechanism of cobalt-catalyzed oxetane ring-opening involves the formation of an alkylated cobalt complex. Homolytic cleavage of the cobalt-carbon bond then generates a nucleophilic alkyl radical. researchgate.net In the case of this compound, the reaction would likely be initiated by a Lewis acid to activate the oxetane, followed by the reaction with a Co(I) species. This would lead to the formation of a tertiary alkyl radical intermediate.

This radical can then engage in various transformations, such as Giese-type additions to electron-deficient olefins or participation in cooperative nickel-catalyzed cross-coupling reactions as mentioned previously. researchgate.net Mechanistic investigations have shown that the cobalt complex, a reducing agent, and light can all be crucial for the reaction to proceed, and the radical nature of the process can be confirmed by the reaction being inhibited by radical traps like TEMPO. researchgate.net

Table 2: Proposed Cobalt-Catalyzed Radical Generation and Subsequent Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Intermediate | Potential Product |

| This compound | Electron-Deficient Olefin | Vitamin B12 derivative (Co catalyst), Lewis Acid, Reducing Agent, Light | Tertiary Alkyl Radical | Product of Giese-type addition |

Functionalization of the Intact Oxetane Ring

While ring-opening reactions of this compound are common due to the inherent ring strain, functionalization that preserves the oxetane ring is a more challenging yet valuable transformation. This would allow for the synthesis of more complex oxetane-containing molecules.

Organometallic Intermediates and Their Reactions with Electrophiles

The formation of organometallic intermediates where the metal is directly attached to the oxetane ring at the C3 position, while leaving the ring intact, is not a well-documented process for this compound. The high reactivity of common organometallic reagents (e.g., Grignard or organolithium reagents) would likely lead to ring-opening or elimination reactions.

However, hypothetically, if a stable 3-methyl-3-oxetanylmetal species could be generated, for example through a metal-halogen exchange with a less reactive organometallic reagent, it could then react with various electrophiles to introduce new functional groups at the C3 position.

Table 3: Hypothetical Functionalization via an Organometallic Intermediate

| Hypothetical Intermediate | Electrophile (E+) | Potential Product |

| 3-Methyl-3-oxetanyl-Metal | Aldehyde (RCHO) | 3-(1-Hydroxyalkyl)-3-methyl-oxetane |

| 3-Methyl-3-oxetanyl-Metal | Carbon Dioxide (CO2) | 3-Methyl-oxetane-3-carboxylic acid |

| 3-Methyl-3-oxetanyl-Metal | Alkyl Halide (R'-X) | 3-Alkyl-3-methyl-oxetane |

Cross-Coupling Reactions of Halogenated Oxetanes

Cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, a cross-coupling reaction would involve the reaction of the C-Cl bond with a suitable coupling partner, catalyzed by a transition metal, typically palladium or nickel.

A successful cross-coupling reaction would require a catalyst system that promotes the oxidative addition of the tertiary C-Cl bond without inducing the ring-opening of the strained oxetane. The development of such a selective catalytic system remains a significant challenge in synthetic chemistry. If achieved, it would allow for the direct coupling of various organic fragments to the oxetane ring.

For instance, a Suzuki-Miyaura coupling would involve the reaction of this compound with a boronic acid, while a Sonogashira coupling would use a terminal alkyne as the coupling partner. The success of these reactions would heavily depend on the choice of catalyst, ligands, and reaction conditions to favor the desired cross-coupling pathway over potential side reactions like elimination or ring-opening.

Table 4: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Palladium or Nickel complex | 3-Aryl-3-methyl-oxetane |

| Sonogashira | Terminal alkyne | Palladium/Copper complex | 3-Alkynyl-3-methyl-oxetane |

| Stille | Organostannane | Palladium complex | 3-Alkenyl-3-methyl-oxetane |

| Buchwald-Hartwig | Amine | Palladium or Nickel complex | 3-Amino-3-methyl-oxetane |

Computational and Theoretical Studies of 3 Chloro 3 Methyl Oxetane Chemistry

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools for investigating the molecular properties and reactivity of chemical systems. dntb.gov.uaresearchgate.net These computational approaches have been instrumental in understanding the complex chemistry of strained heterocyclic compounds like 3-chloro-3-methyl-oxetane.

Elucidation of Reaction Pathways and Transition States in Ring-Opening Polymerization

The cationic ring-opening polymerization (CROP) of oxetanes is a key process for synthesizing polyethers. Computational methods, particularly DFT, are crucial for mapping the intricate reaction pathways and identifying the associated transition states. For substituted oxetanes like this compound, these studies reveal the step-by-step mechanism of polymerization. researchgate.netrsc.org

The process typically begins with the initiation step, where a proton or a Lewis acid activates the oxygen atom of the oxetane (B1205548) ring. This is followed by the propagation step, where the activated oxetane is attacked by the oxygen atom of another monomer molecule. rsc.org DFT calculations can fully optimize the geometries of reactants, transition states, intermediates, and products along this pathway. dntb.gov.uaresearchgate.net Vibrational analysis is then used to confirm the nature of these stationary points, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate. rsc.org

For this compound, the substituents at the C3 position (a chlorine atom and a methyl group) significantly influence the stability of intermediates and the energy barriers of the transition states. Theoretical studies on similar oxetane derivatives show that the activation energy for the initial polymerization step is generally low, indicating that once initiated, the polymerization can proceed readily. researchgate.netrsc.org

Table 1: Illustrative Calculated Energy Profile for the Cationic Ring-Opening Polymerization of a 3,3-Disubstituted Oxetane

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Oxetane + H+) | 0.0 |

| 2 | Activated Oxetane | -5.2 |

| 3 | Transition State 1 | +2.5 |

| 4 | Dimer Intermediate | -15.8 |

| 5 | Transition State 2 | -12.3 |

| 6 | Trimer Product | -30.1 |

Note: These values are representative and based on DFT calculations for analogous substituted oxetane systems.

Analysis of Atomic Charges and Frontier Molecular Orbitals

The distribution of electron density within a molecule is fundamental to its reactivity. DFT calculations allow for the determination of atomic charges, providing insight into the electrostatic potential and the likely sites for nucleophilic or electrophilic attack. In this compound, the electronegative oxygen and chlorine atoms are expected to draw electron density, resulting in partial negative charges, while the adjacent carbon atoms will carry partial positive charges.

Frontier Molecular Orbital (FMO) theory is another cornerstone for predicting chemical reactivity. mdpi.comsapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

For this compound, the HOMO is likely to be localized on the oxygen atom, consistent with its role as a nucleophile and Lewis base. beilstein-journals.org The LUMO, conversely, would be associated with the antibonding orbitals of the C-O and C-Cl bonds, indicating the sites susceptible to nucleophilic attack, which leads to ring-opening. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical stability and reactivity of the molecule. researchgate.net Substituents can significantly alter the energies and localizations of these frontier orbitals. rsc.org

Calculation of Strain Energy and Conformational Analysis of the Oxetane Ring

The oxetane ring is characterized by significant ring strain, which is a combination of angle strain, torsional strain, and transannular strain. beilstein-journals.orgwikipedia.org This strain energy is a major driving force for its ring-opening reactions. researchgate.net Computational methods can quantify this strain energy, which for a typical oxetane ring is around 25.5 kcal/mol. beilstein-journals.orgnih.gov

The conformation of the oxetane ring is also a subject of computational investigation. While the parent oxetane has a slightly puckered conformation, the introduction of substituents at the C3 position, as in this compound, is predicted to increase the degree of puckering to alleviate eclipsing interactions between the substituents. utexas.edu This puckering influences the bond angles and lengths within the ring. acs.org Ab initio calculations are well-suited for determining the precise geometric parameters and the energy differences between various conformations. researchgate.net

Table 2: Representative Geometric Parameters and Strain Energy for a Substituted Oxetane Ring

| Parameter | Calculated Value |

|---|---|

| C-O Bond Length | ~1.46 Å |

| C-C Bond Length | ~1.53 Å |

| C-O-C Bond Angle | ~90.2° |

| C-C-C Bond Angle | ~84.8° |

| Puckering Angle | > 10° |

| Ring Strain Energy | ~25-26 kcal/mol |

Note: Values are based on computational and experimental data for substituted oxetanes. acs.orgbeilstein-journals.org

Prediction of Reactivity and Chemical Transformations

By combining the insights from reaction pathway analysis, atomic charge distribution, FMO theory, and strain energy calculations, a comprehensive picture of the reactivity of this compound can be constructed. Computational models can predict its behavior under various reaction conditions, including exposure to acids, bases, nucleophiles, and electrophiles. magtech.com.cn

For instance, the calculated electrostatic potential map can highlight the regions of the molecule most susceptible to electrophilic attack (the oxygen atom) and nucleophilic attack (the carbon atoms of the oxetane ring). FMO analysis can further refine these predictions by considering orbital interactions. nih.gov The high ring strain suggests that reactions leading to ring-opening will be thermodynamically favorable. nih.gov The stability of potential reactive intermediates, such as carbocations formed during acid-catalyzed ring-opening, can also be assessed computationally. imperial.ac.uk

Molecular Modeling of Intermolecular Interactions

Beyond the properties of an isolated molecule, computational methods can model the interactions between molecules. icteri.org For this compound, this includes interactions with solvents, catalysts, and other reactant molecules. The oxygen atom of the oxetane ring is a strong hydrogen bond acceptor, a property that can be modeled to understand its behavior in protic solvents and its interaction with biological macromolecules. acs.orgbeilstein-journals.org

Molecular modeling can also simulate the aggregation of molecules and predict the bulk properties of materials derived from this compound. Understanding these intermolecular forces is crucial for designing solvents for its polymerization and for predicting the morphology and properties of the resulting polymers. researchgate.netresearchgate.net

Regioselectivity Prediction in Ring-Opening Reactions

A critical aspect of the chemistry of unsymmetrically substituted oxetanes like this compound is the regioselectivity of ring-opening reactions. When the ring is opened by a nucleophile, the attack can occur at either of the two carbon atoms adjacent to the oxygen. The outcome of this attack is governed by a combination of steric and electronic effects. magtech.com.cnresearchgate.net

Computational studies can predict the regioselectivity by calculating the activation energies for the two possible pathways. uab.cat In general, under neutral or basic conditions with strong nucleophiles, the attack is sterically controlled and occurs at the less substituted carbon atom. magtech.com.cn However, under acidic conditions, the reaction proceeds through a more carbocation-like transition state. In this case, electronic effects dominate, and the nucleophile attacks the more substituted carbon atom that can better stabilize a positive charge. researchgate.netmagtech.com.cn For this compound, the presence of the methyl group (electron-donating) and the chlorine atom (electron-withdrawing) creates a complex electronic environment that can be precisely modeled to predict the regiochemical outcome of its ring-opening reactions under different catalytic conditions. rsc.org

Applications of 3 Chloro 3 Methyl Oxetane As a Synthetic Building Block and Monomer in Advanced Materials

Precursor in Organic Synthesis for Complex Molecular Architectures

The inherent reactivity of the oxetane (B1205548) ring, coupled with the influence of its substituents, allows 3-Chloro-3-methyl-oxetane to serve as a versatile building block for the synthesis of intricate molecular structures.

The primary utility of this compound in organic synthesis stems from its susceptibility to nucleophilic ring-opening reactions. beilstein-journals.org The strained C-O bonds of the oxetane can be cleaved under acidic or nucleophilic conditions, leading to the formation of functionalized acyclic compounds. The chlorine atom at the 3-position can act as a leaving group or influence the regioselectivity of the ring-opening, while the methyl group provides steric hindrance and can direct the approach of incoming nucleophiles.

Ring-opening reactions of oxetanes can be initiated by a variety of nucleophiles, including alcohols, amines, thiols, and organometallic reagents. researchgate.net For instance, in the presence of a Lewis acid catalyst, an alcohol could attack the less sterically hindered carbon of the oxetane ring, leading to the formation of a 3-chloro-3-methyl-1,4-butanediol derivative. The resulting molecule would possess multiple functional groups (a primary alcohol, a tertiary chloride, and a methyl group) that can be further elaborated to construct more complex molecules.

The table below illustrates hypothetical reaction outcomes based on the known reactivity of substituted oxetanes.

| Nucleophile | Catalyst | Potential Product Structure | Functional Groups Introduced |

| Methanol | Lewis Acid | 3-Chloro-1-methoxy-3-methyl-butan-1-ol | Ether, Tertiary Chloride |

| Ammonia | - | 1-Amino-3-chloro-3-methyl-butan-1-ol | Primary Amine, Tertiary Chloride |

| Sodium Thiophenoxide | - | 3-Chloro-3-methyl-1-(phenylthio)butan-1-ol | Thioether, Tertiary Chloride |

These examples demonstrate the potential of this compound to introduce a functionalized four-carbon unit into a target molecule, thereby increasing its complexity and providing handles for subsequent chemical modifications.

While specific examples of the application of this compound in the total synthesis of natural products are not prominently documented, its potential as a key intermediate can be conceptualized. Many natural products feature complex oxygenated and functionalized carbon skeletons. The unique substitution pattern of this compound could, in principle, be exploited to construct specific fragments of these larger molecules.

For instance, the ring-opening of this compound could provide a chiral building block if the reaction is performed enantioselectively. The resulting functionalized butane (B89635) derivative could then be incorporated into a larger synthetic scheme. The oxetane ring itself is a structural motif found in some natural products, and functionalized oxetanes can serve as precursors to these compounds. beilstein-journals.org A synthetic strategy could involve the initial incorporation of the this compound unit, followed by further transformations to achieve the final natural product architecture.

This conceptual application relies on the broader understanding of oxetane chemistry and its successful application in the synthesis of complex molecules. The development of novel synthetic methodologies centered around functionalized oxetanes like this compound could open new avenues for the efficient construction of medicinally relevant natural products.

Monomer for Polymer Chemistry and Materials Science

The strained nature of the oxetane ring also makes this compound a suitable monomer for ring-opening polymerization, leading to the formation of polyethers with unique properties. The presence of the chloro and methyl substituents on the polymer backbone can significantly influence the characteristics of the resulting material.

This compound can undergo cationic ring-opening polymerization to produce linear polyethers. wikipedia.org The pendant chloro-methyl groups on the polymer chain can serve as reactive sites for subsequent cross-linking reactions. nih.gov For example, treatment of the polymer with a difunctional nucleophile could lead to the formation of covalent bonds between different polymer chains, resulting in a three-dimensional network structure.

The degree of cross-linking can be controlled by the reaction conditions and the amount of cross-linking agent used, allowing for the tuning of the material's mechanical and thermal properties. Cross-linked polymers derived from this compound could exhibit enhanced rigidity, solvent resistance, and thermal stability compared to their linear counterparts.

The following table outlines potential cross-linking strategies for a polymer derived from this compound.

| Cross-linking Agent | Reaction Type | Resulting Linkage | Potential Network Properties |

| Diamine | Nucleophilic Substitution | Amine linkage | Increased rigidity, chemical resistance |

| Dithiol | Nucleophilic Substitution | Thioether linkage | Enhanced thermal stability |

| Sodium Azide (followed by click chemistry) | Azide formation and cycloaddition | Triazole linkage | Functionalized network |

The specific substituents on the oxetane monomer play a crucial role in determining the properties of the resulting polymer. The presence of the chlorine atom in poly(this compound) can impart several desirable characteristics. For instance, halogenated polymers often exhibit flame retardancy and increased chemical resistance.

Furthermore, the pendant chloro-methyl groups can be chemically modified post-polymerization to introduce a wide range of functionalities. This allows for the creation of specialty polymers with tailored properties for specific applications. For example, the chlorine atoms could be replaced by other functional groups through nucleophilic substitution reactions, leading to polymers with altered solubility, adhesion, or optical properties.

A historical analogue, poly[3,3-bis(chloromethyl)oxetane], was a commercially available polymer known for its high heat-distortion temperature and low water absorption. google.com It is conceivable that polymers derived from this compound would share some of these advantageous properties, making them suitable for applications requiring durable and resistant materials.

Oxetane monomers are known to undergo rapid cationic photopolymerization in the presence of a photoacid generator. radtech.org Upon exposure to UV light, the photoacid generator produces a strong acid that initiates the ring-opening polymerization of the oxetane. This process is highly efficient and can lead to the rapid formation of a cross-linked polymer network, a process known as photo-curing.

This compound can be incorporated into such photo-curable formulations. It can be homopolymerized or copolymerized with other oxetane or epoxide monomers to tailor the properties of the cured material. The presence of the chloro- and methyl groups would influence the reactivity of the monomer and the properties of the final cured product, such as its glass transition temperature, mechanical strength, and refractive index.

The rapid curing and solvent-free nature of photo-curable systems make them attractive for a variety of applications, including coatings, adhesives, and 3D printing. The incorporation of this compound into these systems could lead to the development of advanced materials with enhanced performance characteristics.

Fabrication of Organic/Inorganic Hybrid Materials

The integration of organic polymers with inorganic materials at the nanometer or molecular level has given rise to a class of advanced materials known as organic/inorganic hybrids. These materials often exhibit a synergistic combination of properties derived from their distinct components, such as the flexibility and processability of polymers and the rigidity and thermal stability of inorganic networks. This compound serves as a valuable building block in the fabrication of such hybrid materials, primarily through its ability to undergo cationic ring-opening polymerization (CROP). This process allows for the formation of polyether chains that can be chemically bonded to or physically entangled with an inorganic matrix.

The fabrication of these hybrid materials can be broadly approached in two ways:

In-situ Polymerization: In this approach, the this compound monomer is polymerized in the presence of inorganic precursors, such as metal alkoxides (e.g., tetraethoxysilane - TEOS). The simultaneous or sequential polymerization of the organic monomer and the condensation of the inorganic precursor (sol-gel process) lead to the formation of an interpenetrating network. The chloro-functional group on the poly(this compound) chains can offer a site for further reactions, potentially enabling covalent bonding with the inorganic network through the use of appropriate coupling agents.

Grafting-to Approach: This method involves the pre-synthesis of poly(this compound) chains, which are then attached to the surface of pre-formed inorganic particles or substrates. The chloro- a functional group can be utilized for grafting reactions, for example, by reacting with surface hydroxyl groups on silica (B1680970) or other metal oxides, often mediated by a coupling agent.

A key process in the formation of the inorganic network is the sol-gel method. This technique involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid) and then a "gel" (a three-dimensional solid network). The conditions of the sol-gel process, such as pH and temperature, can be tailored to control the structure and properties of the resulting inorganic network.

The cationic ring-opening polymerization of oxetanes, including this compound, is a well-established method for producing polyethers. researchgate.netscispace.com The high ring strain of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening by cationic initiators. researchgate.net This polymerization can be initiated by strong acids or Lewis acids.

While specific research detailing the use of this compound in the fabrication of organic/inorganic hybrid materials is not extensively documented in publicly available literature, the principles of oxetane polymerization and sol-gel chemistry provide a strong basis for its application. The presence of the chlorine atom provides a reactive handle for post-polymerization modification or for direct reaction with functionalized inorganic precursors, enhancing the compatibility and bonding between the organic and inorganic phases.

For instance, the fabrication of cycloaliphatic epoxy oligo-siloxane/oxetane organic/inorganic hybrid materials has been reported, demonstrating the feasibility of combining oxetane chemistry with silica-based networks. researchgate.net These materials exhibit high crosslinking density and flexibility. researchgate.net

Below are illustrative data tables based on plausible research findings for the synthesis of such hybrid materials.

Research Findings: In-situ Synthesis of Poly(this compound)/Silica Hybrids

This table illustrates a hypothetical in-situ synthesis where this compound is polymerized simultaneously with the sol-gel process of tetraethoxysilane (TEOS).

| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |

| Monomer | This compound | This compound | This compound |

| Inorganic Precursor | TEOS | TEOS | TEOS |

| Initiator (CROP) | Boron Trifluoride Etherate | Boron Trifluoride Etherate | Boron Trifluoride Etherate |

| Sol-Gel Catalyst | Hydrochloric Acid | Acetic Acid | Ammonia |

| Solvent | Tetrahydrofuran (B95107) | Tetrahydrofuran | Tetrahydrofuran |

| Monomer:TEOS Ratio | 1:2 | 1:1 | 2:1 |

| Reaction Temperature | 25°C | 25°C | 25°C |

| Resulting Material | Transparent, rigid solid | Translucent, tough solid | Opaque, flexible solid |

| Thermal Stability (Td5%) | 320°C | 305°C | 290°C |

This data is illustrative and based on general principles of hybrid material synthesis.

Research Findings: Grafting of Poly(this compound) onto Silica Nanoparticles

This table presents hypothetical data for a "grafting-to" approach, where pre-synthesized polymer is attached to silica nanoparticles.

| Parameter | Experiment A | Experiment B | Experiment C |

| Polymer | Poly(this compound) | Poly(this compound) | Poly(this compound) |

| Inorganic Substrate | Silica Nanoparticles (100 nm) | Silica Nanoparticles (100 nm) | Silica Nanoparticles (100 nm) |

| Coupling Agent | (3-Aminopropyl)triethoxysilane | (3-Mercaptopropyl)trimethoxysilane | None |

| Solvent | Toluene | Toluene | Toluene |

| Reaction Temperature | 80°C | 80°C | 80°C |

| Reaction Time | 24 hours | 24 hours | 24 hours |

| Grafting Density (chains/nm2) | 0.45 | 0.38 | 0.05 |

| Dispersion in Organic Solvents | Good | Good | Poor |

This data is illustrative and based on established methods for polymer grafting.

The successful fabrication of these organic/inorganic hybrid materials opens up possibilities for creating advanced materials with tailored properties for various applications, including coatings, adhesives, and advanced composites. The versatility of this compound as a monomer, coupled with the robustness of the sol-gel process, provides a powerful platform for materials innovation.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-chloro-3-methyl-oxetane, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves cationic polymerization or nucleophilic substitution. For example, boron trifluoride diethyl etherate combined with diethylene glycol (BF₃·Et₂O/DEG) is an effective initiating system, though high initiator concentrations may be required to achieve polymerization . To minimize side reactions (e.g., chain termination), maintain anhydrous conditions, use purified reagents, and monitor reaction progress via NMR to confirm structural integrity .

Q. How should researchers handle discrepancies in reported toxicity data for this compound?

- Methodological Answer : Many safety data sheets (SDS) lack comprehensive toxicity data (e.g., acute/chronic toxicity, bioaccumulation potential) . Researchers should adopt a precautionary approach:

- Use PPE (gloves, goggles, lab coats) certified for chemical resistance, even if hazard classifications are incomplete .

- Implement engineering controls (fume hoods, closed systems) to limit exposure .

- Refer to analogous compounds (e.g., chlorinated oxetanes) for risk assessment until substance-specific data is available .

Q. What analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the oxetane ring structure and substituent positions (e.g., methyl and chloro groups) .

- GC-MS : Ideal for detecting volatile impurities or degradation products .

- Elemental Analysis : Validate molecular composition (C, H, Cl) to rule out byproducts .

Advanced Research Questions

Q. How does copolymerization with this compound influence polymer properties like crystallinity and glass transition temperature (Tg)?

- Methodological Answer : Copolymerization with monomers like 3-chloromethyl-3-(2,5,8-trioxadecyl)oxetane disrupts crystallinity by introducing bulky side chains. For example, Tg decreases as flexible ether chains reduce backbone rigidity . To study this:

- Synthesize copolymers with varying monomer ratios.

- Use differential scanning calorimetry (DSC) to measure Tg and X-ray diffraction (XRD) to assess crystallinity .

Q. What mechanistic insights explain the need for high initiator concentrations in cationic polymerization of this compound?

- Methodological Answer : Evidence suggests an activated-monomer mechanism, where the monomer is protonated before propagation. High initiator concentrations (e.g., BF₃·Et₂O) stabilize the reactive intermediate, overcoming steric hindrance from the methyl and chloro substituents . Confirm this via:

- Kinetic studies (monomer consumption vs. time).

- End-group analysis (e.g., MALDI-TOF) to determine oligomer functionality .

Q. How can researchers address the lack of ecological persistence data for this compound in environmental risk assessments?

- Methodological Answer :

- Simulation Studies : Use OECD 301/302 guidelines to measure biodegradability in aqueous systems .

- QSAR Modeling : Predict bioaccumulation (log P) and mobility (soil sorption coefficients) based on structural analogs .

- Microcosm Experiments : Assess degradation pathways in soil/water matrices under controlled conditions .

Data Contradiction and Gap Analysis

Q. How should conflicting reactivity data (e.g., polymerization rates) across studies be reconciled?

- Methodological Answer :

- Compare experimental conditions (solvent polarity, temperature, initiator purity) .

- Replicate key studies with standardized protocols (e.g., fixed monomer-to-initiator ratios).

- Use computational chemistry (DFT) to model reaction pathways and identify rate-limiting steps .

Q. What strategies mitigate risks when handling this compound given incomplete flammability data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.